An In-depth Technical Guide to the Chemical Structure Analysis of 1-acetyl-4-(2-methoxybenzyl)piperazine
An In-depth Technical Guide to the Chemical Structure Analysis of 1-acetyl-4-(2-methoxybenzyl)piperazine
Abstract
This technical guide provides a comprehensive framework for the complete chemical structure elucidation of 1-acetyl-4-(2-methoxybenzyl)piperazine, a substituted piperazine derivative of interest in medicinal chemistry and drug development. As a self-validating system of protocols, this document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind each experimental choice is explained, reflecting field-proven insights for researchers, scientists, and drug development professionals. This guide is designed to be a practical and authoritative resource, grounding its methodologies in established scientific principles and referencing key standards in analytical chemistry.
Introduction: The Significance of Structural Verification
The piperazine moiety is a ubiquitous scaffold in modern pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] The specific substitution pattern on the piperazine ring dramatically influences a compound's biological activity, making unambiguous structural confirmation a critical step in any research and development pipeline. 1-acetyl-4-(2-methoxybenzyl)piperazine incorporates several key structural features: a disubstituted piperazine ring, an acetyl group introducing an amide functionality, and a methoxybenzyl group. Each of these features presents a unique signature that can be mapped using a combination of analytical techniques. This guide will walk through the logical sequence of analysis, from initial functional group identification to the precise mapping of atomic connectivity.
Foundational Analysis: Synthesis and Preliminary Characterization
A robust structural analysis begins with a well-defined synthetic route, ensuring a high-purity sample.
Proposed Synthetic Pathway
A logical and efficient synthesis of the title compound can be achieved via a two-step process starting from 1-(2-methoxybenzyl)piperazine. This common precursor can be synthesized through the reductive amination of 2-methoxybenzaldehyde with piperazine.
Step 1: Synthesis of 1-(2-methoxybenzyl)piperazine This is a standard reductive amination reaction. 2-methoxybenzaldehyde is reacted with an excess of piperazine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride to yield 1-(2-methoxybenzyl)piperazine.
Step 2: Acetylation of 1-(2-methoxybenzyl)piperazine The secondary amine of the synthesized 1-(2-methoxybenzyl)piperazine is then acetylated. This is typically achieved by reacting it with acetic anhydride or acetyl chloride in the presence of a non-nucleophilic base like triethylamine to neutralize the acid byproduct.[2]
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Elucidation: A Multi-faceted Approach
The following sections detail the expected outcomes from the core analytical techniques used for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an essential first-pass technique to confirm the presence of key functional groups. The analysis is rapid and provides a characteristic "fingerprint" of the molecule.
Experimental Protocol:
-
Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with isopropanol.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid, powdered 1-acetyl-4-(2-methoxybenzyl)piperazine sample onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).
Predicted FTIR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Medium | C-H stretching (aliphatic and aromatic) |
| ~1640 | Strong | C=O stretching (amide I band) |
| ~1600, ~1490 | Medium-Weak | C=C stretching (aromatic ring) |
| ~1240 | Strong | C-O stretching (aryl ether) |
| ~1100 | Strong | C-N stretching (piperazine ring) |
Interpretation: The most telling peak is the strong absorbance around 1640 cm⁻¹, which is characteristic of a tertiary amide carbonyl group, confirming the success of the acetylation step. The presence of both aromatic and aliphatic C-H stretches, along with the strong C-O and C-N stretches, is consistent with the proposed structure.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern. Electron Ionization (EI) is a common technique for this type of molecule.
Experimental Protocol (GC-MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).
-
Inject the sample into a Gas Chromatograph (GC) equipped with a suitable column (e.g., a 5% phenyl/95% methyl silicone column) to ensure purity and determine retention time.[5]
-
The eluent from the GC is directed into the ion source of the Mass Spectrometer.
-
The sample is ionized using a standard electron energy of 70 eV.
-
The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Predicted Mass Spectrometry Data:
The molecular formula for 1-acetyl-4-(2-methoxybenzyl)piperazine is C₁₄H₂₀N₂O₂, giving a molecular weight of 248.32 g/mol .
| m/z | Predicted Fragment | Interpretation |
| 248 | [M]⁺ | Molecular Ion |
| 121 | [C₈H₉O]⁺ | 2-methoxybenzyl cation (tropylium ion) |
| 127 | [C₇H₁₅N₂]⁺ | Acetylated piperazine fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |
| 84 | [C₅H₈N]⁺ | Piperazine ring fragment |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
Interpretation: The molecular ion peak at m/z 248 confirms the compound's molecular weight. The most significant fragmentation pathway for benzylpiperazines is typically the cleavage of the benzylic C-N bond.[6][7] This would lead to a prominent peak at m/z 121, corresponding to the stable 2-methoxybenzyl cation. The other key fragments arise from the piperazine ring and the acetyl group, providing a clear and self-validating fragmentation pattern.
Caption: Predicted major fragmentation pathways in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol:
-
Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1 second.
-
Acquire a ¹³C NMR spectrum. This will require a significantly larger number of scans than the proton spectrum.
-
(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.30 | m | 2H | Ar-H |
| ~6.85-6.95 | m | 2H | Ar-H |
| ~3.85 | s | 3H | -OCH₃ |
| ~3.60 | t | 2H | Piperazine -CH₂- (adjacent to acetyl) |
| ~3.50 | s | 2H | Ar-CH₂-N |
| ~2.50 | t | 2H | Piperazine -CH₂- (adjacent to benzyl) |
| ~2.45 | t | 4H | Piperazine -CH₂- (superimposed signals) |
| ~2.10 | s | 3H | -C(O)CH₃ |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | C=O (amide) |
| ~157.5 | Ar-C (C-OCH₃) |
| ~131.0 | Ar-C |
| ~128.5 | Ar-C |
| ~127.0 | Ar-C (quaternary) |
| ~120.5 | Ar-C |
| ~110.0 | Ar-C |
| ~62.0 | Ar-CH₂-N |
| ~55.0 | -OCH₃ |
| ~53.0 | Piperazine -CH₂- |
| ~46.0 | Piperazine -CH₂- |
| ~41.0 | Piperazine -CH₂- |
| ~21.5 | -C(O)CH₃ |
Interpretation: The ¹H NMR spectrum is expected to show distinct regions. The aromatic protons will appear between 6.8 and 7.3 ppm. The methoxy and acetyl methyl groups will be sharp singlets at ~3.85 and ~2.10 ppm, respectively. The benzylic protons will also be a singlet around 3.50 ppm. The eight piperazine protons will appear as a set of multiplets in the 2.4-3.6 ppm range. Due to the amide bond, the two piperazine methylenes adjacent to the acetyl group will be deshielded and appear further downfield.[8][9][10]
The ¹³C NMR spectrum provides a count of the unique carbon environments. The amide carbonyl at ~169.0 ppm is a key indicator. The six aromatic carbons will be visible between 110 and 158 ppm. The aliphatic region will show the methoxy, acetyl methyl, benzylic, and four piperazine carbons, confirming the complete carbon skeleton.[1][11]
Conclusion: A Self-Validating Analytical Workflow
The structural elucidation of 1-acetyl-4-(2-methoxybenzyl)piperazine is achieved through a logical and self-validating sequence of analytical techniques. FTIR provides initial confirmation of the key functional groups, particularly the amide carbonyl. Mass spectrometry confirms the molecular weight and provides key fragmentation data consistent with the benzylic structure. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive and unambiguous map of the molecule's atomic connectivity. The convergence of data from these three independent methods provides a high degree of confidence in the assigned structure, a cornerstone of scientific integrity in drug discovery and development.
Caption: Integrated workflow for structural elucidation.
References
-
Yar, M., et al. (2020). "Recent advances in the synthesis of piperazine and its analogs." Future Journal of Pharmaceutical Sciences, 6(1), 1-18. Available at: [Link]
-
Maurer, H. H. (2004). "Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry." Journal of Analytical Toxicology, 28(1), 40-45. Available at: [Link]
-
Al-Omair, M. A., et al. (2022). "Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells." Molecules, 27(9), 2841. Available at: [Link]
-
SpectraBase. "1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine - Optional[13C NMR]." Available at: [Link]
-
NIST. "FT-IR Spectrum for Piperazine." Available at: [Link]
- Google Patents. "CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
-
Cheméo. "1-(4-methoxyphenyl)piperazine, acetyl." Available at: [Link]
-
ResearchGate. "FTIR spectra of (a) piperazine (b) COP-1." Available at: [Link]
-
Journal of Molecular Structure. (2023). "Six new salts prepared by acid-base reactions containing 4-(2-methoxyphenyl)piperazin-1-ium cation (2-MeOPP)..." Journal of Molecular Structure, 1288, 135728. Available at: [Link]
-
NIST. "Mass spectrum (electron ionization) of Piperazine." Available at: [Link]
-
SpectraBase. "1-(4-Methoxyphenyl)piperazine but - Optional[13C NMR]." Available at: [Link]
-
SpectraBase. "4-((4-Acetylpiperazin-1-yl)methyl)-2-methoxyphenyl acetate - Optional[13C NMR]." Available at: [Link]
-
PMC. "Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate." Available at: [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "BZP/piperazines drug profile." Available at: [Link]
-
ResearchGate. "Analysis of Benzylpiperazine-like Compounds." Available at: [Link]
-
ResearchGate. "Preparation of 1-(4-methoxy phenyl)-piperazine (LH7)." Available at: [Link]
-
SWGDRUG.org. "1-(2-METHOXYPHENYL)PIPERAZINE." Available at: [Link]
-
Wikipedia. "Benzylpiperazine." Available at: [Link]
-
ResearchGate. "Clandestine synthesis routes for benzylpiperazine salts." Available at: [Link]
-
SciELO. "Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)." Available at: [Link]
-
precisionFDA. "1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE." Available at: [Link]
-
NIST. "Piperazine, 1-methyl-." Available at: [Link]
-
mzCloud. "1-(4-Methoxyphenyl)piperazine." Available at: [Link]
-
SpectraBase. "1-(2-Ethoxyphenyl)-4-(2-methylbenzoyl)piperazine - Optional[1H NMR]." Available at: [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 3. policija.si [policija.si]
- 4. researchgate.net [researchgate.net]
- 5. swgdrug.org [swgdrug.org]
- 6. BZP/piperazines drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 1-Acetylpiperazine(13889-98-0) 1H NMR [m.chemicalbook.com]
- 10. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
